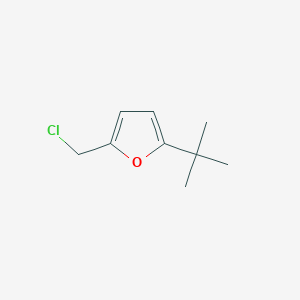

2-(Tert-butyl)-5-(chloromethyl)furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

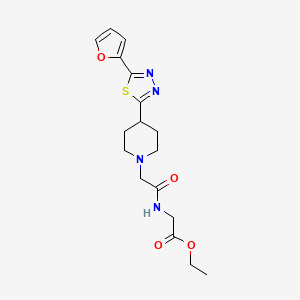

“2-(Tert-butyl)-5-(chloromethyl)furan” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a tert-butyl group and a chloromethyl group attached to it .

Molecular Structure Analysis

The furan ring in the compound is aromatic and planar. The oxygen atom in the ring can donate its lone pair of electrons to the aromatic system, contributing to the compound’s stability. The tert-butyl group is a bulky group that can influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Furan rings can undergo electrophilic aromatic substitution reactions. The presence of the electron-donating oxygen atom makes the furan ring more reactive towards electrophiles compared to benzene . The chloromethyl group can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the functional groups present. For example, the presence of the polar furan ring and the chloromethyl group might make the compound somewhat polar .Aplicaciones Científicas De Investigación

Production of Biofuels and Polymers

Dutta, Wu, and Mascal (2015) illustrated the use of 2-(Tert-butyl)-5-(chloromethyl)furan in the production of acid chloride derivatives, specifically 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC). These intermediates are pivotal in synthesizing furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA), showcasing the compound's role in developing renewable materials and energy sources (Dutta, Wu, & Mascal, 2015).

Chemical Synthesis and Reactivity

Pevzner (2002) investigated the reactivity and synthesis pathways of bis(diethoxyphosphorylmethyl)-5-tert-butylfurans, demonstrating the compound's utility in producing bis(phosphonomethyl)furans through reactions with sodium diethyl phosphite. This research contributes to understanding the compound's reactivity and potential applications in creating phosphorus-containing organic molecules (Pevzner, 2002).

Catalytic Processes and Material Synthesis

Shavrin, Volotova, and Kutin (1991) described the use of this compound in phase-transfer catalyzed alkoxylation processes. Their findings highlight the compound's versatility in forming various alkoxy-2,5-dihydrofurans and dialkoxymethylfurans, contributing to the synthesis of novel materials and chemicals (Shavrin, Volotova, & Kutin, 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-5-(chloromethyl)furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDMXMYTVCUCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)

![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)